5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine
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Overview
Description
5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to form the desired pyrazolopyridine structure. This reaction often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities, highlighting its potential as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and as a component in the fabrication of sensors and other electronic devices .
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine: Lacks the phenyl group, leading to different chemical and biological properties.
N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine:
1H-pyrazolo[4,3-b]pyridin-7-amine: The parent compound without any substituents, serving as a reference point for comparing derivatives.
Uniqueness
5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine is unique due to the presence of both the methyl and phenyl groups, which confer distinct electronic and steric properties. These modifications enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H12N4 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C13H12N4/c1-9-7-11(13-12(15-9)8-14-17-13)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)(H,15,16) |
InChI Key |
NQADSCIUUOZRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=NN2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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